![molecular formula C18H20N6O2 B2703664 furan-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1049349-70-3](/img/structure/B2703664.png)
furan-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and the substituents attached to them. The furan ring, a five-membered ring with an oxygen atom, is aromatic. The piperazine ring is a six-membered ring with two nitrogen atoms, and the tetrazole ring is a five-membered ring with two nitrogen atoms and three nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the furan ring is aromatic and may undergo electrophilic aromatic substitution. The piperazine ring could potentially undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could potentially make this compound a base. The presence of the carbonyl group in the methanone could make this compound a potential electrophile .Scientific Research Applications
- Research indicates that 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines exhibit promising anticancer effects. These compounds may interfere with cancer cell growth, proliferation, and metastasis. Further studies are needed to explore their specific mechanisms of action and potential as targeted therapies for various cancers .
- The compound’s structure suggests potential antimicrobial properties. Researchers have investigated its effectiveness against bacteria, fungi, and other pathogens. Understanding its mode of action and optimizing its structure could lead to novel antimicrobial agents .
- Some 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines exhibit analgesic and anti-inflammatory activities. These properties make them interesting candidates for pain management and inflammatory conditions .
- The compound’s furan-2-carbonyl moiety suggests antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Investigating its antioxidant capacity could yield valuable insights .
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been explored as enzyme inhibitors. Notably, they may target enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. These enzymes are involved in various physiological processes, and inhibition could have therapeutic implications .
- Preliminary studies suggest that some derivatives of this compound exhibit antiviral activity. Investigating their efficacy against specific viruses could be valuable for drug development .
Anticancer Properties
Antimicrobial Activity
Analgesic and Anti-Inflammatory Effects
Antioxidant Potential
Enzyme Inhibition
Antiviral Properties
Mechanism of Action
Future Directions
properties
IUPAC Name |
furan-2-yl-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-14-4-6-15(7-5-14)24-17(19-20-21-24)13-22-8-10-23(11-9-22)18(25)16-3-2-12-26-16/h2-7,12H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRDJXIVFWIMMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
furan-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone |
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